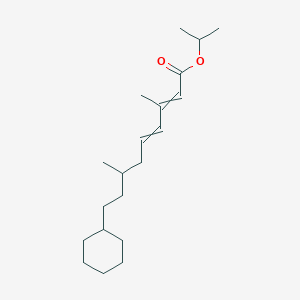
(6-methyl-1H-benzimidazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methyl-1H-benzimidazol-2-yl)urea is a compound belonging to the benzimidazole family, which is known for its diverse pharmacological properties. Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring. This structural motif is found in various biologically active molecules and has been extensively studied for its therapeutic potential .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6-methyl-1H-benzimidazol-2-yl)urea typically involves the condensation of o-phenylenediamine with formic acid or its derivatives, followed by the introduction of a urea moiety. Common methods include:
Debus-Radziszewski synthesis: This method involves the reaction of o-phenylenediamine with formic acid or trimethyl orthoformate.
Oxidative carbonylation: This method uses methanol and carbon monoxide in the presence of a catalyst.
Transesterification: This method involves the reaction of an ester with an alcohol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound often employs scalable methods such as oxidative carbonylation and transesterification due to their efficiency and cost-effectiveness .
化学反応の分析
Types of Reactions
(6-methyl-1H-benzimidazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
科学的研究の応用
(6-methyl-1H-benzimidazol-2-yl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of fungicides and other agrochemicals.
作用機序
The mechanism of action of (6-methyl-1H-benzimidazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA grooves and interfere with DNA replication, leading to cytotoxic effects in cancer cells . Additionally, it can inhibit enzymes involved in various biological processes, contributing to its therapeutic effects .
類似化合物との比較
Similar Compounds
Benomyl: A fungicide with a similar benzimidazole structure.
Carbendazim: Another fungicide with a benzimidazole core.
Thiabendazole: An anthelmintic with a benzimidazole structure.
Albendazole: An antiparasitic agent with a benzimidazole core.
Uniqueness
(6-methyl-1H-benzimidazol-2-yl)urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 6-position and urea moiety contribute to its unique reactivity and potential therapeutic applications .
特性
CAS番号 |
55864-38-5 |
|---|---|
分子式 |
C9H10N4O |
分子量 |
190.20 g/mol |
IUPAC名 |
(6-methyl-1H-benzimidazol-2-yl)urea |
InChI |
InChI=1S/C9H10N4O/c1-5-2-3-6-7(4-5)12-9(11-6)13-8(10)14/h2-4H,1H3,(H4,10,11,12,13,14) |
InChIキー |
VCUNITJMTKFRCF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C(N2)NC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
![{2-[(4-Octylphenyl)sulfanyl]phenyl}acetic acid](/img/structure/B14627185.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)




![2-[(Oxo-lambda~4~-sulfanylidene)amino]-1,1'-biphenyl](/img/structure/B14627226.png)




![Methanone, (1-butyl-5-methoxy-2-phenyl-1H-benz[g]indol-3-yl)phenyl-](/img/structure/B14627248.png)
